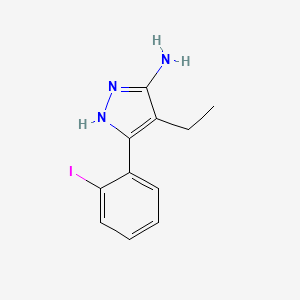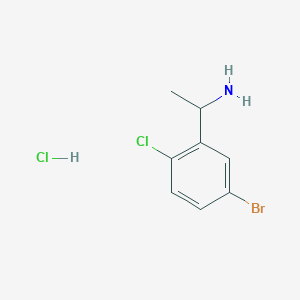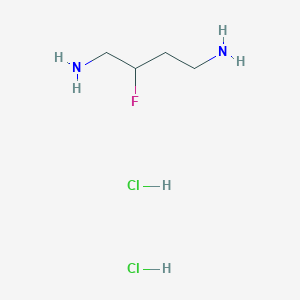
2-Fluorobutane-1,4-diaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobutane-1,4-diaminedihydrochloride is a chemical compound with the molecular formula C4H13Cl2FN2. It is a derivative of butane, where a fluorine atom is attached to the second carbon and two amine groups are attached to the first and fourth carbons, forming a dihydrochloride salt.
Vorbereitungsmethoden
The synthesis of 2-Fluorobutane-1,4-diaminedihydrochloride typically involves the fluorination of butane derivatives followed by the introduction of amine groups. One common method includes the reaction of 2-fluorobutane with ammonia under controlled conditions to introduce the amine groups. The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions .
Analyse Chemischer Reaktionen
2-Fluorobutane-1,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluorobutane-1,4-diaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Fluorobutane-1,4-diaminedihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The amine groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Fluorobutane-1,4-diaminedihydrochloride can be compared with other similar compounds such as:
2-Chlorobutane-1,4-diaminedihydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-Bromobutane-1,4-diaminedihydrochloride: Similar structure but with a bromine atom instead of fluorine.
2-Iodobutane-1,4-diaminedihydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts .
Eigenschaften
Molekularformel |
C4H13Cl2FN2 |
|---|---|
Molekulargewicht |
179.06 g/mol |
IUPAC-Name |
2-fluorobutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H |
InChI-Schlüssel |
AWQQGUHYVGCVHM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(CN)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


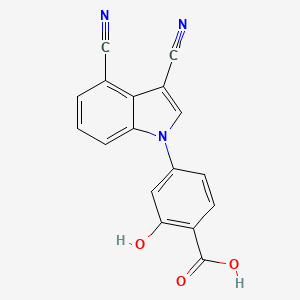
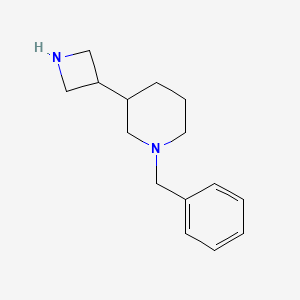
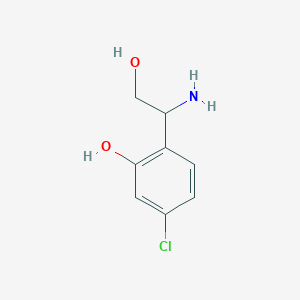
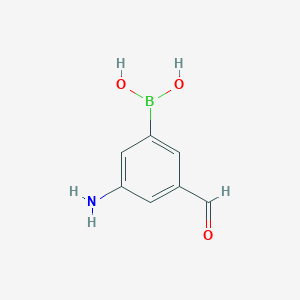
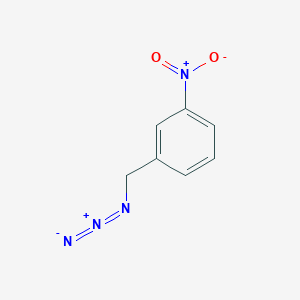
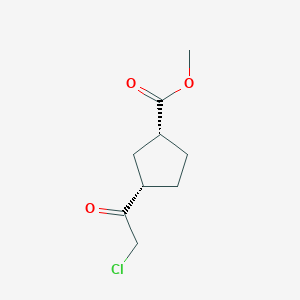
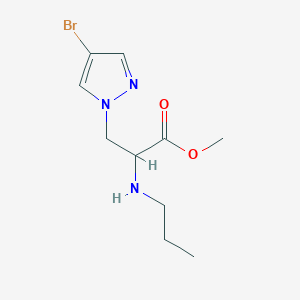
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
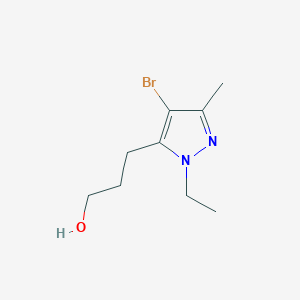
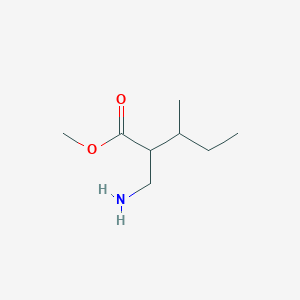
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride](/img/structure/B13553594.png)
